MAO-B Inhibition: Weak Activity Compared to Therapeutic Agents
5-Acetyl-8-hydroxy-1H-quinolin-2-one exhibits weak inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 530 nM [1]. This is in stark contrast to the potent, clinically used MAO-B inhibitor selegiline, which demonstrates an IC50 of 19.58 nM in a comparable assay [2]. This quantitative difference clearly defines the compound's utility: it is not a potent MAO-B inhibitor for therapeutic development but may be a valuable tool compound for selectivity profiling or as a negative control.
| Evidence Dimension | MAO-B Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | Selegiline: 19.58 nM |
| Quantified Difference | Target compound is approximately 27-fold less potent. |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as substrate. |
Why This Matters
This data prevents the misapplication of the compound as a potent MAO-B inhibitor and directs its use towards applications where weak enzyme inhibition is desired, such as in selectivity panels or as a synthetic intermediate.
- [1] BindingDB. (2024). BDBM50585932 (CHEMBL5081574): 5-Acetyl-8-hydroxy-1H-quinolin-2-one. University of California San Diego. View Source
- [2] PMC. (2022). Table 6 from Molecules, 27(15), 4950: MAO-A and MAO-B IC50 values for selegiline. View Source
